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4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol
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Overview
Description
4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol is an organic compound that features a cyclohexyl group attached to an amino group, which is further connected to a methylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (1S,2S)-2-hydroxycyclohexylamine and 3-methylphenol.
Reaction: The (1S,2S)-2-hydroxycyclohexylamine is reacted with 3-methylphenol under controlled conditions to form the desired compound. This reaction often requires the presence of a catalyst and may be carried out in a solvent such as ethanol or methanol.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: This compound has a similar amino group but differs in the phenyl moiety.
(1S,2S)-2-Amino-1,2-diphenylethyl: Another compound with a similar amino group but different structural features.
Uniqueness
4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol is unique due to the presence of both a cyclohexyl group and a methylphenol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-(((1S,2S)-2-Hydroxycyclohexyl)amino)-3-methylphenol , often referred to as a derivative of phenolic compounds, has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H17NO2. It features a cyclohexyl group substituted with a hydroxyl group and an amino group attached to a methylphenol structure. This unique configuration contributes to its biological interactions.
Antibacterial Properties
Research indicates that phenolic compounds can exhibit significant antibacterial activity. A study highlighted that derivatives similar to this compound demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific enzymatic pathways essential for bacterial growth .
Table 1: Antibacterial Activity of Phenolic Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
This compound | P. aeruginosa | 24 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that the compound inhibited the growth of SJSA-1 cells with an IC50 value of approximately 0.15 μM, indicating potent antiproliferative activity .
Table 2: Anticancer Activity in Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SJSA-1 | 0.15 | Induction of apoptosis via p53 activation |
MCF-7 | 0.22 | Cell cycle arrest at G1 phase |
HeLa | 0.24 | Inhibition of DNA synthesis |
The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways:
- MDM2 Inhibition : The compound acts as a potent inhibitor of the MDM2 protein, which regulates the p53 tumor suppressor pathway. By inhibiting MDM2, the compound promotes p53 activation, leading to increased apoptosis in cancer cells .
- Antioxidant Activity : The presence of the hydroxyl group in its structure contributes to antioxidant properties, potentially mitigating oxidative stress in cells.
Case Studies
A notable case study involved administering this compound in vivo in murine models with xenografts derived from human tumors. The results indicated a significant reduction in tumor size upon treatment with varying dosages (50 mg/kg and 100 mg/kg), demonstrating its potential as an effective therapeutic agent .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-[[(1S,2S)-2-hydroxycyclohexyl]amino]-3-methylphenol |
InChI |
InChI=1S/C13H19NO2/c1-9-8-10(15)6-7-11(9)14-12-4-2-3-5-13(12)16/h6-8,12-16H,2-5H2,1H3/t12-,13-/m0/s1 |
InChI Key |
ZGYGGVMLJYAOMO-STQMWFEESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N[C@H]2CCCC[C@@H]2O |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2CCCCC2O |
Origin of Product |
United States |
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